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molecular formula C6H3BrF3NS B3280039 2-Bromo-3-((trifluoromethyl)thio)pyridine CAS No. 70682-11-0

2-Bromo-3-((trifluoromethyl)thio)pyridine

Cat. No. B3280039
M. Wt: 258.06 g/mol
InChI Key: PDSYNQRNJMNHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04234590

Procedure details

A solution of 30% HBr, AcOH (70 mL) was added dropwise with stirring at 40° C. to a solution of 4-cyano-4-trifluoromethylthio-3-butenealdehydedimethylacetal and 1-cyano-1-trifluoromethylthio-4-methoxy-1,3-butadiene (8.8 g) in AcOH (40 mL). After the addition, the solution was heated at 55° C. for 2 hours, poured onto ice and neutralized with solid Na2CO3. The solution was extracted with CH2Cl2 (3x) and the CH2Cl2 extracts dried, filtered and concentrated to dryness. The residual oil was distilled at 68°-71° C. at 0.3 mm of yield 4.0 g (16%) of 2-bromo-3-trifluoromethylthiopyridine 1H NMR (CDCL3) δ7.35 (1H, dd, J=4 and 8), 8.05 (1H, dd, J=2 and 8), 8.45 (1H, dd, J=3 and 4); 19F NFR (CDCl3)+40.7 (s).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
1-cyano-1-trifluoromethylthio-4-methoxy-1,3-butadiene
Quantity
8.8 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BrH:1].[C:2]([C:4]([S:10][C:11]([F:14])([F:13])[F:12])=[CH:5][CH:6]=[CH:7]OC)#[N:3].C([O-])([O-])=O.[Na+].[Na+]>CC(O)=O>[Br:1][C:2]1[C:4]([S:10][C:11]([F:14])([F:13])[F:12])=[CH:5][CH:6]=[CH:7][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
1-cyano-1-trifluoromethylthio-4-methoxy-1,3-butadiene
Quantity
8.8 g
Type
reactant
Smiles
C(#N)C(=CC=COC)SC(F)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with CH2Cl2 (3x)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the CH2Cl2 extracts dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISTILLATION
Type
DISTILLATION
Details
The residual oil was distilled at 68°-71° C. at 0.3 mm of yield 4.0 g (16%) of 2-bromo-3-trifluoromethylthiopyridine 1H NMR (CDCL3) δ7.35 (1H, dd, J=4 and 8), 8.05 (1H, dd, J=2 and 8), 8.45 (1H, dd, J=3 and 4)

Outcomes

Product
Name
Type
Smiles
BrC1=NC=CC=C1SC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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